molecular formula C7H3ClN2O3S B13324994 5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13324994
M. Wt: 230.63 g/mol
InChI Key: FYERJUZSNXDJRO-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of 5-chlorothiophene-2-carboxylic acid with hydrazine and carbon disulfide, followed by oxidation to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Halogen atoms in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H3ClN2O3S

Molecular Weight

230.63 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O3S/c8-4-2-1-3(14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)

InChI Key

FYERJUZSNXDJRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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